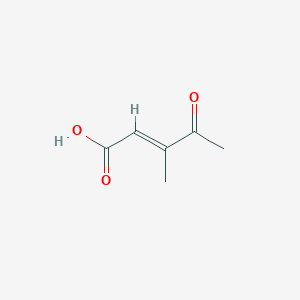
3-Methyl-4-oxo-2-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-2-pentenoic acid is an organic compound with the molecular formula C6H8O3. It is a derivative of pentenoic acid and is characterized by the presence of a methyl group, a keto group, and a double bond in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-2-pentenoic acid can be achieved through several methods. One common approach involves the Claisen rearrangement of crotyl acetate, followed by oxidation. The reaction conditions typically include the use of a base such as sodium methoxide and a suitable solvent .
Industrial Production Methods: The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
3-Methyl-4-oxo-2-pentenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group and double bond play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Pentenoic acid: Similar structure but lacks the methyl and keto groups.
4-Methyl-2-pentenoic acid: Similar structure but differs in the position of the double bond and methyl group.
**Uni
Propriétés
Numéro CAS |
71339-40-7 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(E)-3-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3,(H,8,9)/b4-3+ |
Clé InChI |
LRRPKULXSOVRRZ-ONEGZZNKSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C(=O)C |
SMILES canonique |
CC(=CC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


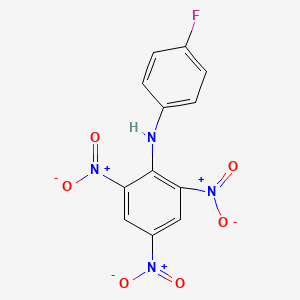
![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)

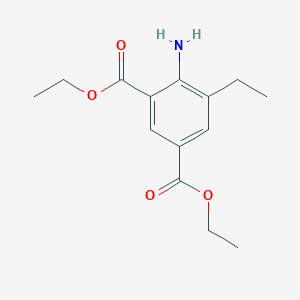
![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
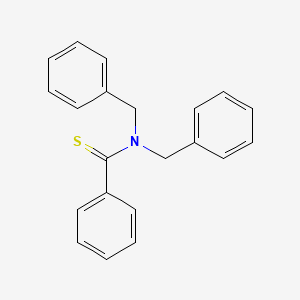
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)
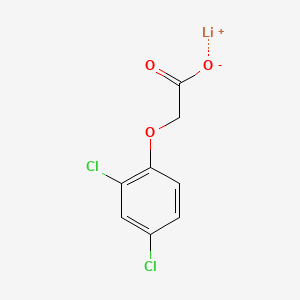
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966135.png)
